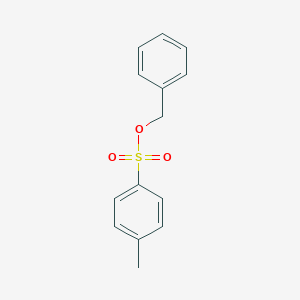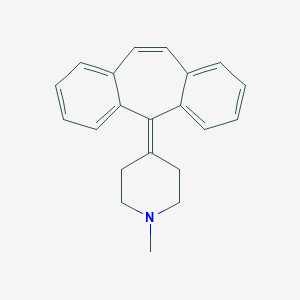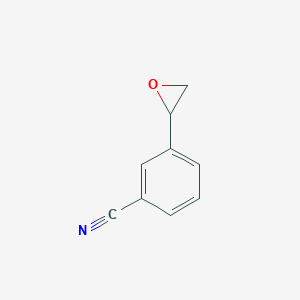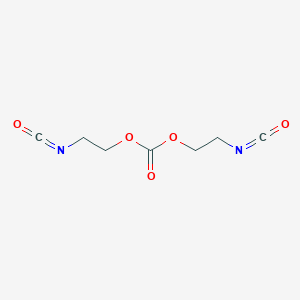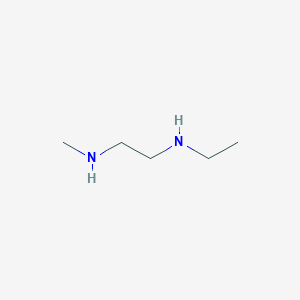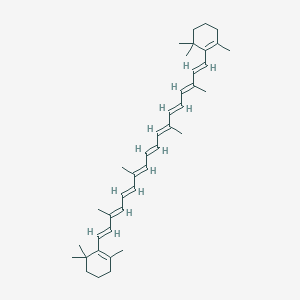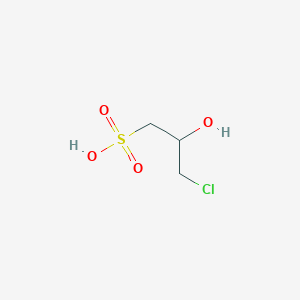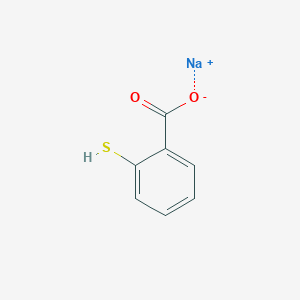
Sodium thiosalicylate
Overview
Description
Synthesis Analysis
The synthesis of sodium thiosalicylate and related compounds often involves reactions that yield significant insights into the compound's versatile nature. For instance, reactions of gold(I) isocyanide complexes with this compound in water/dichloromethane systems result in high yields of (isocyanide)gold(I) thiosalicylates. These reactions are noteworthy for the supramolecular structures they form, governed by Au--Au interactions and hydrogen bonding through the carboxylic acid groups (Schneider, Bauer, & Schmidbaur, 1996). Similarly, the synthesis of the trisodium salt of bis(thiosalicylato)aurate(I) reveals the compound's ability to act both as a reducing agent for Au(III) ions and as donor ligands coordinating to the reduced Au(I) (Nomiya et al., 1995).
Molecular Structure Analysis
The molecular structure of this compound derivatives provides valuable information on their potential applications. For instance, X-ray diffraction studies have elucidated the solid-state structures of various thiosalicylate complexes, revealing significant supramolecular assembly based on auriophilic and hydrogen bonding (Schneider, Bauer, & Schmidbaur, 1996). These findings are crucial for understanding the compound's reactivity and potential for forming complex structures.
Chemical Reactions and Properties
Thiosalicylates participate in diverse chemical reactions, indicating a broad spectrum of chemical properties. For example, sodium thiosulfate has been used as a sulfur source in the site-selective acylation of phenols, demonstrating the compound's versatility in chemical synthesis (Liao, Lin, Kuo, & Liang, 2022). Additionally, thiosalicylates are involved in the synthesis and mass spectrometric investigations of mercurate(II) complexes, providing insights into their structural and electronic properties (Henderson, Thomas, Okpareke, & Tiekink, 2019).
Scientific Research Applications
Sodium thiosalicylate, as a component of Thimerosal, has been extensively used in pharmaceuticals, particularly in vaccines. However, concerns about its toxicity to human cells have been raised, as it rapidly decomposes into ethyl-Hg hydroxide and ethyl-Hg chloride in aqueous solutions, leading to various adverse effects including neurodevelopmental disorders and cellular damage (Geier et al., 2015).
In organic chemistry, this compound has been used as a substoichiometric H-atom donor in the hydrotrifluoromethylation of alkenes, highlighting its role in chemical synthesis and catalysis (Wilger, Gesmundo, Nicewicz, 2013).
This compound is instrumental in the photocatalytic degradation of Thimerosal in vaccine residues, converting mercury to elemental mercury, which is then removed in vapor form. This application is crucial for the safe disposal of expired vaccines (Yepsen et al., 2015).
The sodium salt of S-(ferrocenylmethyl)-thiosalicylic acid has been explored for its potential use as a systemic fungicide and a source of physiologically active iron for crop plants. This compound has shown efficacy in inhibiting fungus development on cereal leaves and stimulating chlorophyll synthesis (Michalczyk, Wasilewski, 2014).
In biomedical research, this compound has been used for the selective destruction of fibroblastoid cells in primary cultures of the endocrine pancreas, enriching endocrine cells for experimental studies (Braaten et al., 1974).
Sodium thiosulfate, a related compound, has shown efficacy in preventing cisplatin-induced hearing loss in children with cancer, demonstrating its potential in clinical applications to mitigate drug-induced side effects (Freyer et al., 2017).
The molecular structure of Sodium ethylmercury thiosalicylate (Thimerosal) has been studied, providing insights into its chemical properties and interactions (Melnick et al., 2008).
Sodium thiosulfate has been explored for its use in the treatment of calciphylaxis, a severe and mostly lethal illness, showcasing its therapeutic potential in various medical domains (Meissner, Kaufmann, Gille, 2007).
The determination of thiocyl (this compound) in biological samples has been achieved through a developed HPLC method, highlighting its importance in pharmacological and toxicological studies (Wu, Ercal, 2004).
Sodium thiosulfate postconditioning has been demonstrated to preserve mitochondrial structure and function in rat hearts subjected to ischemia-reperfusion injury, underlining its potential in cardiovascular disease treatment (Ravindran, Kurian, 2018).
The biochemical and molecular pathways in the generation of Sodium thiosulfate from hydrogen sulfide, its clinical uses, and potential applications in various diseases have been extensively reviewed (Zhang et al., 2021).
Sodium thiosulfate's effect on inhibiting the progression of necrotic changes and circulatory disturbance in the pancreas during experimental pancreatitis has been studied, showing its potential in medical therapy (Kanaian, Simavorian, 1978).
Safety and Hazards
Future Directions
There is interest in the coordination chemistry of deprotonated thiosalicylic acid and thiosalicylate, as the combination of hard carboxylate and soft thiolate donors makes it potentially able to form complexes with a wide range of metal centres . There is a need to synthesize different types of ionic liquids attached to various cations . In a study, a new solid-supported ionic liquid (SSIL) was synthesized that has a covalent bond between the solid support, i.e., activated silica gel, with thiosalicylate-based ionic liquid . This new SSIL was used as an extractant to remove Pb (II) ions from an aqueous solution .
Mechanism of Action
Target of Action
Sodium thiosalicylate primarily targets prostaglandins , which are lipid compounds that play a crucial role in inflammation and pain . By inhibiting the synthesis of prostaglandins, this compound can alleviate symptoms of various inflammatory conditions .
Mode of Action
This compound exerts its action by inhibiting the synthesis of prostaglandins . Prostaglandins are involved in the inflammatory response, and their inhibition can lead to a reduction in inflammation and associated pain .
Biochemical Pathways
It is known that the drug’s action involves theprostaglandin synthesis pathway . By inhibiting this pathway, this compound can reduce inflammation and pain.
Result of Action
The inhibition of prostaglandin synthesis by this compound leads to a reduction in inflammation and associated pain . This makes the drug effective in relieving symptoms of acute gout, painful musculoskeletal conditions, osteoarthritis, and rheumatic fever .
properties
IUPAC Name |
sodium;2-sulfanylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S.Na/c8-7(9)5-3-1-2-4-6(5)10;/h1-4,10H,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAIZOJDXAXWHS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])S.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
147-93-3 (Parent) | |
| Record name | Sodium thiosalicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90928380 | |
| Record name | Sodium 2-sulfanylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
134-23-6 | |
| Record name | Sodium thiosalicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-sulfanylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM THIOSALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2D9ITW04B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sodium thiosalicylate contribute to the formation of supramolecular structures?
A1: this compound plays a crucial role in building supramolecular structures through a combination of interactions. [] When reacting with (isocyanide)gold(I) chloride, this compound forms (isocyanide)gold(I) thiosalicylates. The resulting compounds exhibit supramolecular assembly driven by two key factors:
- Aurophilic Interactions: These weak interactions occur between gold (Au) atoms, influencing the spatial arrangement of the molecules. In the (isocyanide)gold(I) thiosalicylates, Au--Au interactions contribute significantly to the overall structure. []
- Hydrogen Bonding: The carboxylic acid groups (-COOH) present in thiosalicylic acid engage in hydrogen bonding, further stabilizing the supramolecular framework. These interactions create a network that dictates the packing and organization of the molecules within the crystal lattice. []
Q2: What are the concerns regarding the use of thimerosal, a compound related to this compound, in vaccines?
A2: Thimerosal, a mercury-containing compound that breaks down into ethylmercury chloride, ethylmercury hydroxide, and This compound, has been a point of contention in vaccine safety discussions. [] While some argue for its efficacy as a preservative, concerns stem from several factors:
- Mercury Toxicity: Thimerosal is approximately 49.55% mercury by weight. Mercury, particularly in certain forms like ethylmercury, is known to be neurotoxic. []
- Vulnerable Populations: Developing children and individuals in developing nations often receive a higher number of thimerosal-containing vaccines (TCVs), raising concerns about potential disproportionate exposure. []
- Exemption from Regulation: The Minamata Convention on Mercury, a global treaty aimed at reducing mercury emissions, exempts TCVs from regulation, perpetuating the use of thimerosal-containing vaccines in certain parts of the world. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

